molecular formula C7H15Cl2N5 B1433566 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1803610-42-5

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B1433566
CAS No.: 1803610-42-5
M. Wt: 240.13 g/mol
InChI Key: AWDKTRXMLLYLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic secondary amine with various applications in organic synthesis.

    Triazole: A five-membered ring containing three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.

    Pyrrolidin-2-one: A lactam with applications in the synthesis of pharmaceuticals and polymers.

Uniqueness

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to its combined structural features of both pyrrolidine and triazole rings This combination imparts specific chemical and biological properties that are not found in simpler analogs

Properties

IUPAC Name

2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c1-12-7(8)10-6(11-12)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3,(H2,8,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDKTRXMLLYLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCCN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 2
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 3
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 4
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 5
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 6
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.